![molecular formula C14H9NOS B231058 1-Isoquinolinyl(2-thienyl)methanone](/img/structure/B231058.png)
1-Isoquinolinyl(2-thienyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isoquinolinyl(2-thienyl)methanone, also known as ITM, is a synthetic organic compound that belongs to the class of isoquinoline derivatives. ITM has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The unique chemical structure of ITM makes it a promising candidate for the development of novel drugs and therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 1-Isoquinolinyl(2-thienyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-Isoquinolinyl(2-thienyl)methanone has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-Isoquinolinyl(2-thienyl)methanone. 1-Isoquinolinyl(2-thienyl)methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-Isoquinolinyl(2-thienyl)methanone has also been shown to have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Isoquinolinyl(2-thienyl)methanone has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isoquinolinyl(2-thienyl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a well-defined chemical structure. 1-Isoquinolinyl(2-thienyl)methanone also has a high level of purity, which makes it ideal for use in biochemical and pharmacological assays.
However, there are also limitations to the use of 1-Isoquinolinyl(2-thienyl)methanone in lab experiments. 1-Isoquinolinyl(2-thienyl)methanone has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 1-Isoquinolinyl(2-thienyl)methanone can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Isoquinolinyl(2-thienyl)methanone. One potential area of research is the development of 1-Isoquinolinyl(2-thienyl)methanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease. Another potential area of research is the development of 1-Isoquinolinyl(2-thienyl)methanone-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Isoquinolinyl(2-thienyl)methanone and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of 1-Isoquinolinyl(2-thienyl)methanone can be achieved through several methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone to form a cyclic imine, which can be further reduced to produce 1-Isoquinolinyl(2-thienyl)methanone. The Friedländer synthesis, on the other hand, involves the condensation of an aldehyde or ketone with a 2-aminobenzothiazole to form 1-Isoquinolinyl(2-thienyl)methanone.
Wissenschaftliche Forschungsanwendungen
1-Isoquinolinyl(2-thienyl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported the anti-inflammatory, anti-tumor, and anti-viral properties of 1-Isoquinolinyl(2-thienyl)methanone. 1-Isoquinolinyl(2-thienyl)methanone has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Eigenschaften
Molekularformel |
C14H9NOS |
---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
isoquinolin-1-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C14H9NOS/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9H |
InChI-Schlüssel |
TXZLBASLJYAZHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.